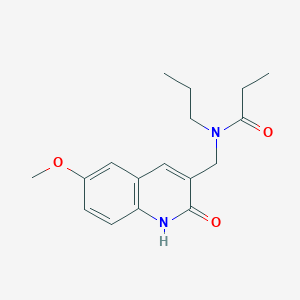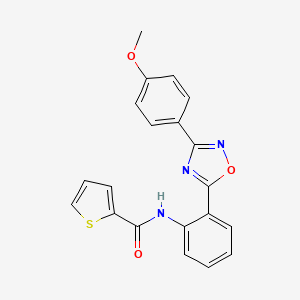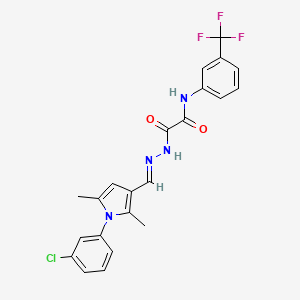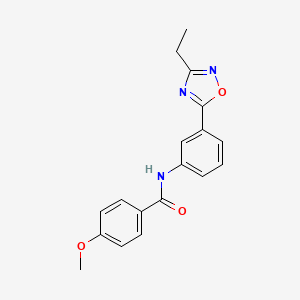
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide, also known as HM-3, is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and is known to exhibit a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is not fully understood, but it is believed to act through multiple pathways. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been found to inhibit the activity of several enzymes involved in cancer progression and inflammation, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phospholipase A2 (PLA2). N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer progression.
Biochemical and Physiological Effects
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been shown to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been shown to exhibit potent anti-cancer and anti-inflammatory effects in vitro and in vivo. However, there are some limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide in lab experiments. One of the limitations is its low solubility in water, which may affect its bioavailability. In addition, the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is not fully understood, which may limit its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide. One of the directions is to further investigate the mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide and its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to develop new synthetic methods for the production of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide with improved yields and purity. Finally, future research could focus on the development of new derivatives of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide with enhanced anti-cancer and anti-inflammatory properties.
Conclusion
In conclusion, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is a synthetic compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide exhibits anti-cancer, anti-inflammatory, and antioxidant properties and has been shown to inhibit the growth of cancer cells and induce apoptosis. The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide is not fully understood, but it is believed to act through multiple pathways. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has several advantages as a potential therapeutic agent, but there are also some limitations to its use in lab experiments. There are several future directions for the research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide, including further investigation of its mechanism of action and the development of new derivatives with enhanced properties.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide involves the reaction of 2-hydroxy-6-methylquinoline-3-carbaldehyde with 4-methoxy-N-phenylbenzamide in the presence of a suitable catalyst. The resulting product is purified through column chromatography to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide. This synthetic method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These properties make N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methoxy-N-phenylbenzamide a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
Eigenschaften
IUPAC Name |
4-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-17-8-13-23-19(14-17)15-20(24(28)26-23)16-27(21-6-4-3-5-7-21)25(29)18-9-11-22(30-2)12-10-18/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEYSORYFLIRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methoxyphenyl)methyl]-2-(N-methylbenzenesulfonamido)acetamide](/img/structure/B7711409.png)
![2-phenyl-N'-[(E)-[4-(propan-2-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B7711423.png)



![4-oxo-4-((1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)butanoic acid](/img/structure/B7711459.png)






